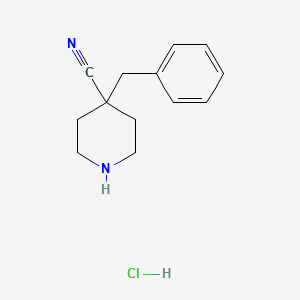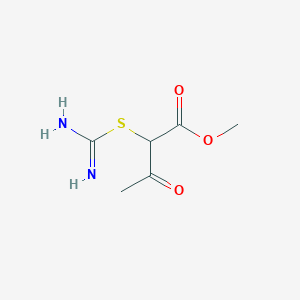
1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one is a complex organic compound featuring a bromine atom, a prop-2-enyl group, and a tetrahydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring, followed by the introduction of the bromine atom and the prop-2-enyl group. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of boron reagents with halides under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-enyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:
Oxidizing Cell Membranes: The bromine atom can oxidize thiol groups on cell membranes, leading to cell lysis.
Interfering with Metabolic Pathways: The compound can bind to proteins and enzymes, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-2-methylpropene: Similar in having a bromine atom and an alkene group.
2-Bromo-2-nitro-1,3-propanediol: Shares the bromine atom and has antimicrobial properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H16BrNO |
|---|---|
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
1-(5-bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one |
InChI |
InChI=1S/C11H16BrNO/c1-3-4-9-5-6-10(12)11(13-9)7-8(2)14/h3,6,9,11,13H,1,4-5,7H2,2H3 |
InChI-Schlüssel |
FKELFNAVZPIGPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1C(=CCC(N1)CC=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)

![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)

![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)


![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)


![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)
